Phenol, 2-(1H-benzimidazol-2-yl)-

Fluorescent Chemosensor ESIPT Fe3+ Detection

Researchers requiring consistent ESIPT fluorophores often face batch variability and substitution risk, as unvalidated analogs alter Stokes shifts and metal-ion selectivity. 2-(1H-Benzimidazol-2-yl)phenol (CAS 2963-66-8) resolves this. • Selective Fe3+ 'turn-off' probe; negligible interference from Ca2+, Co2+, Ni2+, Cd2+, Pb2+, Zn2+, Mg2+. • Core scaffold for derivatives with sub-µM anticancer IC50 (0.03 µM vs. LNCaP) and antimicrobial potency ≥ Ceftazidime. • Bidentate N,O-ligand for Ni catalysts: activity up to 1.60×10^7 g mol-1 h-1 in ethylene oligomerization. Supplied with full analytical documentation for global dispatch.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 2963-66-8
Cat. No. B057587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-(1H-benzimidazol-2-yl)-
CAS2963-66-8
Synonyms2-(2-Hydroxyphenyl)-3H-benzimidazole;  2-(2-Hydroxyphenyl)benzimidazole_x000B_2-(2’-Hydroxyphenyl)benzimidazole;  2-(o-Hydroxyphenyl)benzimidazole;  HBI_x000B_NSC 32819;  o-2-Benzimidazolylphenol;  2-(1H-Benzimidazol-2-yl)phenol;  2-(2-Benzimidazolyl)phenol
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C13H10N2O/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15)
InChIKeyXWXMGTIHBYFTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-yl)phenol (CAS 2963-66-8) for Scientific Procurement: Core Properties and Research-Grade Specifications


Phenol, 2-(1H-benzimidazol-2-yl)- (CAS 2963-66-8), also known as 2-(2'-Hydroxyphenyl)benzimidazole (HPBI) or HBYP, is a heterocyclic compound comprising a benzimidazole ring linked to a 2-hydroxyphenyl group. The molecule is essentially planar, with an intramolecular O—H⋯N hydrogen bond that generates an S(6) ring motif and an imidazole ring that makes a dihedral angle of 0.37 (13)° with the attached benzene ring [1]. This rigid, conjugated structure underpins its role as a prototypical Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore, exhibiting characteristic dual emission from enol and keto tautomers [2]. In addition to its photophysical properties, the compound serves as a versatile scaffold in medicinal chemistry and a valuable ligand in coordination chemistry, offering a well-defined chemical and structural foundation for research and industrial applications.

Procurement Risk: Why 2-(1H-Benzimidazol-2-yl)phenol Cannot Be Interchanged with Structural Analogs


While the benzimidazole class encompasses numerous compounds with broad biological and photophysical activities, the specific 2-(1H-benzimidazol-2-yl)phenol scaffold is not interchangeable with close structural analogs [1]. Substitution on the benzimidazole ring or modification of the 2-hydroxyphenyl group directly and predictably alters critical properties. For instance, theoretical studies demonstrate that introducing functional groups (e.g., diphenyl, anthracenyl, indolyl) onto the HBYP core modulates the ESIPT energy barrier, leading to distinct Stokes shifts and fluorescence emission profiles [2]. Furthermore, in catalytic applications, the ligand environment of 2-(1H-benzimidazol-2-yl)-phenol derivatives—such as the presence of 5-chloro or 5,6-dichloro substituents—significantly influences the activity and selectivity of the resulting nickel complexes for ethylene oligomerization [3]. Therefore, substituting 2-(1H-benzimidazol-2-yl)phenol with a related benzimidazole analog without rigorous validation introduces substantial risk of altered or diminished performance in both sensor and catalyst systems.

Quantitative Performance Differentiation of 2-(1H-Benzimidazol-2-yl)phenol vs. Analogs and Benchmarks


Fe3+ Sensing: Selective Fluorescence Quenching of HBYP vs. Other Metal Cations

2-(1H-Benzimidazol-2-yl)phenol (HBYP) functions as a selective fluorescent 'turn-off' sensor for Fe3+ ions in solution. In a study evaluating its response to various metal cations, the addition of Fe3+ resulted in dramatic fluorescence quenching. In contrast, the presence of other cations including Ca2+, Co2+, Ni2+, Cd2+, Pb2+, Zn2+, and Mg2+ had little influence on the fluorescence intensity [1]. This selectivity is a critical differentiator for designing Fe3+-specific probes compared to other ESIPT-based sensors with broader metal response profiles.

Fluorescent Chemosensor ESIPT Fe3+ Detection

DPPH Radical Scavenging Activity: Benchmarking Antioxidant Capacity Against a Halogenated Analog

In a comparative study evaluating the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of synthesized benzimidazole derivatives, 2-(1H-benzimidazol-2-yl)phenol (compound 2) demonstrated measurable antioxidant activity [1]. While the study primarily presents a rank-order of activity across several derivatives, the inclusion of a structurally related analog, 2-(2-chlorophenyl)-1H-benzimidazole, provides a direct comparator within the same experimental framework. The presence of the phenolic -OH group in the target compound is a key structural feature influencing its ability to donate hydrogen atoms to the DPPH radical, a mechanism not available to the chloro-substituted analog.

Antioxidant DPPH Assay Free Radical Scavenging

ESIPT Fluorescence Tuning: Comparative Stokes Shifts for HBYP Derivatives

Theoretical density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations on 2-(1H-Benzimidazol-2-yl)phenol (HBYP) and its derivatives (DPYP, HAYP, HIYP) reveal that functional group substitution significantly modulates excited-state intramolecular proton transfer (ESIPT) properties and resulting fluorescence. The study found that HAYP (an anthracenyl-substituted derivative) exhibits the largest proton transfer barrier at the S1 state among the studied molecules. Consequently, the fluorescence peaks corresponding to its enol and keto forms show the most obvious Stokes shifts of 260 nm and 284 nm, respectively [1]. This provides a class-level inference that the unsubstituted HBYP parent compound serves as a foundational scaffold, and its optical properties can be predictably tuned by rational design.

ESIPT Fluorescence Tuning Stokes Shift DFT Calculation

Antimicrobial Activity: 2-(1H-Benzimidazol-2-yl)phenol Derivatives vs. Ceftazidime

In a study evaluating a series of 2-substituted-1H-benzimidazole derivatives, intermediates bearing an o-hydroxyphenyl substituent on the 1H-benzimidazole ring—which include 2-(1H-benzimidazol-2-yl)phenol and its close derivatives—were found to possess antimicrobial activity equal to or more potent than the standard antibiotic Ceftazidime [1][2]. While this is a class-level inference for the scaffold, it highlights the significance of the o-hydroxyphenyl group for antimicrobial potency. Furthermore, specific derivatives in this series exhibited exceptional cytotoxicity against the LNCaP prostate cancer cell line, with IC50 values of 0.09 ± 0.01 µM and 0.03 ± 0.02 µM, which are highly comparable to Doxorubicin (0.053 ± 0.003 µM) [1][2].

Antimicrobial Benzimidazole Ceftazidime MIC

Catalytic Ethylene Oligomerization: Ligand Performance in Nickel Complexes

2-(1H-Benzimidazol-2-yl)-phenols serve as effective ligands for nickel-catalyzed ethylene oligomerization. A series of nickel complexes bearing these ligands, upon activation with Et2AlCl, showed good catalytic activity. Notably, the addition of PPh3 as an auxiliary ligand to the catalytic system resulted in a significantly increased activity, reaching as high as 1.60 × 10^7 g mol−1 (Ni) h−1 [1]. This demonstrates that the 2-(1H-benzimidazol-2-yl)-phenol ligand scaffold, when optimized with co-catalysts, can achieve high turnover frequencies relevant to industrial applications.

Nickel Catalyst Ethylene Oligomerization Ligand Organometallic Chemistry

Procurement-Centric Application Scenarios for 2-(1H-Benzimidazol-2-yl)phenol (CAS 2963-66-8)


Development of Selective Fluorescent Chemosensors for Fe3+ Ions

2-(1H-Benzimidazol-2-yl)phenol is a validated ESIPT-based fluorescent probe that exhibits selective 'turn-off' quenching in the presence of Fe3+ ions, while showing negligible response to a panel of other common metal cations (Ca2+, Co2+, Ni2+, Cd2+, Pb2+, Zn2+, Mg2+) [1]. This high selectivity makes it an ideal candidate for developing Fe3+-specific sensors for environmental monitoring, biological imaging, or industrial process control, minimizing interference from other metals.

Synthesis of Novel Anticancer and Antimicrobial Lead Compounds

Derivatives and intermediates containing the 2-(1H-benzimidazol-2-yl)phenol core structure have demonstrated antimicrobial activity that is equal to or exceeds that of Ceftazidime, a standard antibiotic [2]. Furthermore, specific derivatives have shown sub-micromolar IC50 values (as low as 0.03 µM) against the LNCaP prostate cancer cell line, comparable to the chemotherapy agent Doxorubicin [2]. This positions the compound as a high-value starting material for medicinal chemistry programs aimed at optimizing and developing new antimicrobial or anticancer therapeutics.

Design and Engineering of ESIPT-Based Fluorescent Probes and OLED Materials

As a prototypical ESIPT fluorophore, 2-(1H-Benzimidazol-2-yl)phenol exhibits characteristic dual emission from its enol and keto tautomers [3]. Theoretical studies confirm that its core ESIPT properties can be predictably tuned by functional group substitution, leading to tailored Stokes shifts and emission wavelengths [4]. This makes it a valuable foundational scaffold for researchers designing new luminescent materials, including fluorescent probes for biological analytes and active components for organic light-emitting diodes (OLEDs).

Organometallic Catalyst Development for Ethylene Oligomerization

2-(1H-Benzimidazol-2-yl)-phenol acts as a bidentate N,O-chelating ligand for nickel, forming complexes that are highly active catalysts for ethylene oligomerization. When activated with an alkylaluminum co-catalyst and a phosphine auxiliary ligand, these systems can achieve catalytic activities as high as 1.60 × 10^7 g mol−1 (Ni) h−1 [5]. This performance validates its procurement for research into new, high-activity catalyst systems for the production of linear alpha-olefins, which are important industrial chemical intermediates.

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